(2,3-Difluorophenyl)(thiomorpholino)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(thiomorpholino)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted difluorophenyl derivatives
Scientific Research Applications
(2,3-Difluorophenyl)(thiomorpholino)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The difluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to target proteins or enzymes. The thiomorpholine ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluorophenyl)(morpholino)methanone
- (2,3-Difluorophenyl)(piperidino)methanone
- (2,3-Difluorophenyl)(azepano)methanone
Uniqueness
(2,3-Difluorophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and physical properties compared to its analogs. The thiomorpholine ring can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,3-difluorophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NOS/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWTOKEZGVMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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